The Pharmacological Potential of Caffeic Acid Phenethyl Ester (CAPE): A Technical Guide
The Pharmacological Potential of Caffeic Acid Phenethyl Ester (CAPE): A Technical Guide
An In-depth Examination of the Biological Activities and Pharmacological Properties of a Promising Natural Compound
Caffeic acid phenethyl ester (CAPE), a key bioactive component of honeybee propolis, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2][3] This polyphenolic compound has demonstrated a broad spectrum of therapeutic properties, including anticancer, anti-inflammatory, antioxidant, immunomodulatory, neuroprotective, and antimicrobial effects.[4][5] This technical guide provides a comprehensive overview of the biological activities of CAPE, presenting quantitative data, detailed experimental methodologies, and elucidation of the underlying signaling pathways for researchers, scientists, and drug development professionals.
Anticancer Activity
CAPE exhibits significant antineoplastic properties across a range of cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation.[6] Its anticancer effects are often attributed to its ability to modulate key signaling pathways involved in cancer progression.
Quantitative Data: In Vitro Cytotoxicity of CAPE
The half-maximal inhibitory concentration (IC50) values of CAPE against various cancer cell lines are summarized in the table below, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Leukemia | 1.0 (for DNA synthesis), 5.0 (for RNA synthesis), 1.5 (for protein synthesis) | [7] |
| LNCaP | Prostate Cancer | Dosage-dependent suppression of proliferation | [2] |
| DU-145 | Prostate Cancer | Dosage-dependent suppression of proliferation | [2] |
| PC-3 | Prostate Cancer | Dosage-dependent suppression of proliferation | [2] |
| M12.C3.F6 | Murine B-cell Lymphoma | 5.9 ± 0.6 µg/mL (for propolis extract containing CAPE) | [8] |
| HTB-26 | Breast Cancer | 10 - 50 | [9] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [9] |
| HCT116 | Colorectal Cancer | 22.4 | [9] |
Anti-inflammatory and Immunomodulatory Properties
CAPE is a potent anti-inflammatory agent that exerts its effects by inhibiting the production of pro-inflammatory mediators and modulating immune cell responses.[10][11] A primary mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][10]
Quantitative Data: Anti-inflammatory Activity of CAPE
| Assay | Model | Effect | Quantitative Data | Reference |
| Cyclooxygenase (COX) Inhibition | In vitro | Inhibition of COX-1 and COX-2 | IC50: 58 µM for both | [12] |
| Cytokine Production | LPS-stimulated RAW264.7 macrophages | Suppression of IL-1β, TNF-α, and MCP-1 | Significant suppression | [10] |
| Cytokine Production | LPS-induced inflammatory mice | Attenuation of plasma TNF-α and IL-1β | Significant attenuation | [13] |
Antioxidant Activity
The antioxidant properties of CAPE are attributed to its chemical structure, which allows it to effectively scavenge free radicals and inhibit lipid peroxidation.[1][14]
Quantitative Data: Antioxidant Capacity of CAPE
| Assay | Result | Reference |
| Lipid Peroxidation Inhibition (Linoleic acid emulsion) | 97.9% inhibition | [15][16] |
| Superoxide Radical Scavenging | 73.66% inhibition of cytochrome c reduction at 50 µmol/L | [17] |
| DPPH Radical Scavenging | Potent scavenging activity | [14] |
| Xanthine Oxidase Inhibition | Inhibits enzyme activity | [14] |
Antimicrobial Activity
CAPE has demonstrated inhibitory activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.[18][19]
Quantitative Data: Antimicrobial Potency of CAPE
| Microorganism | Type | MIC (µg/mL) | Reference |
| Bacillus cereus | Gram-positive bacteria | 128 (for a derivative) | [20] |
| Candida albicans | Fungus | 128 (for a derivative) | [20] |
Key Signaling Pathways Modulated by CAPE
The diverse biological activities of CAPE are mediated through its interaction with several crucial cellular signaling pathways.
NF-κB Signaling Pathway
CAPE is a well-documented inhibitor of the NF-κB pathway, a central regulator of inflammation, immunity, and cell survival.[6][10] CAPE can inhibit the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα. This retains the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[6][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Caffeic acid phenethyl ester suppresses the proliferation of human prostate cancer cells through inhibition of AMPK and Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caffeic Acid phenethyl ester as a potential treatment for advanced prostate cancer targeting akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 11. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caffeic acid phenethyl ester (CAPE): pharmacodynamics and potential for therapeutic application [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. socmucimm.org [socmucimm.org]
- 16. researchgate.net [researchgate.net]
- 17. Investigation of In Vitro Superoxide Scavenging Capacityof Cape | Annals of Medical Research [bibliomed.org]
- 18. Evaluation of the Antibacterial and Antifungal Properties of Phragmanthera capitata (Sprengel) Balle (Loranthaceae), a Mistletoe Growing on Rubber Tree, Using the Dilution Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
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